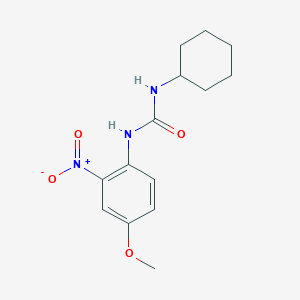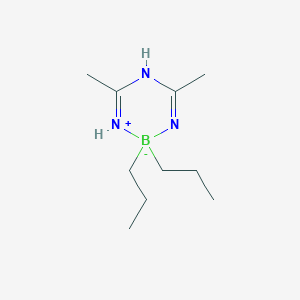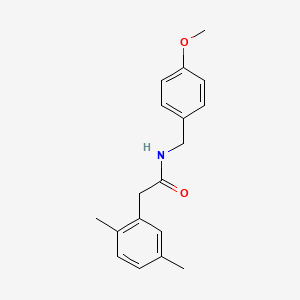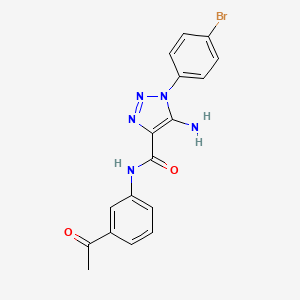
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea, also known as CMNU, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. CMNU has been used as a reagent for the synthesis of various organic compounds and as a catalyst for chemical reactions.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea is not fully understood, but it is believed to act as a nucleophile in chemical reactions. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea contains a nitro group that can be reduced to an amino group, which can then react with other compounds to form new products. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has also been shown to be capable of forming hydrogen bonds with other compounds, which can facilitate chemical reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines, suggesting that it may have potential as an anticancer agent. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has also been shown to inhibit the growth of bacteria and fungi, indicating that it may have antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has several advantages for lab experiments. It is a stable and relatively inexpensive reagent that is readily available. It has been shown to be an effective reagent and catalyst in various chemical reactions, and its use has led to the discovery of new compounds with potential biological activity. However, N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has limitations as well. It is highly toxic and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for the use of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea in scientific research. One potential direction is the synthesis of new compounds with potential biological activity. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea can be used as a reagent or catalyst in these reactions, and the resulting compounds can be tested for their biological activity. Another potential direction is the development of new synthetic methods using N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea. The use of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea in new reactions can lead to the discovery of new compounds and new synthetic routes. Finally, the development of new applications for N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea, such as in the field of materials science, could lead to new discoveries and advancements in various fields.
Conclusion
In conclusion, N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea is a chemical compound that has been widely used in scientific research as a reagent and catalyst. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has shown potential as an anticancer agent and antimicrobial agent, and its use has led to the discovery of new compounds with potential biological activity. However, its toxicity and sensitivity to moisture should be taken into consideration when handling and storing it.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea involves the reaction of cyclohexylisocyanate with 4-methoxy-2-nitroaniline in the presence of a catalyst such as triethylamine. The reaction yields N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea as a white crystalline solid with a high yield. The purity of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea can be improved by recrystallization from organic solvents.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has been used in scientific research as a reagent for the synthesis of various compounds such as urea derivatives, pyrazoles, and pyrimidines. It has also been used as a catalyst for chemical reactions such as the Michael addition reaction and the Knoevenagel condensation reaction. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has been shown to be an effective reagent and catalyst in these reactions, and its use has led to the discovery of new compounds with potential biological activity.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-11-7-8-12(13(9-11)17(19)20)16-14(18)15-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJYTQFUNRCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)



![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)


![2-amino-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5155300.png)
![N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B5155305.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)